molecular formula C11H18N2O3 B2871386 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one CAS No. 1622919-66-7; 417727-40-3

8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one

Cat. No.: B2871386
CAS No.: 1622919-66-7; 417727-40-3
M. Wt: 226.276
InChI Key: OXGZIGAYYGRTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one (CAS: 417727-40-3) is a bicyclic organic compound featuring a diazabicyclo[3.2.1]octane core with a tert-butoxycarbonyl (Boc) protecting group at the 8-position and a ketone at the 2-position. Its molecular formula is C₁₁H₁₈N₂O₃ (molecular weight: 226.276 g/mol), and it is primarily used in pharmaceutical research as a building block for peptidomimetics and enzyme inhibitors . The Boc group enhances solubility in organic solvents (e.g., DMSO) and stabilizes the amine during synthetic procedures. The compound is stored at -20°C or -80°C to prevent degradation, with a purity >98% as per analytical certificates .

Properties

IUPAC Name

tert-butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(13)9(14)12-6-7/h7-8H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGZIGAYYGRTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417727-40-3
Record name 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

8-Substituted Derivatives
  • 8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane (2b) :
    This derivative, studied via X-ray crystallography, demonstrates that substituent orientation (e.g., nitrocinnamyl chain at the 8-position) influences µ-opioid receptor selectivity. Its isomer (1b), with substituents exchanged between nitrogen atoms, showed altered pharmacological activity, highlighting the importance of regiochemistry .

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one (CAS: 86580-33-8) :
    Substituting Boc with a benzyl group increases hydrophobicity (molecular weight: 215.29 g/mol). This compound is used in nicotinic receptor modulation but lacks the Boc group’s stability under acidic conditions, limiting its utility in peptide synthesis .

  • 3-Methyl-8-propinyl-3,8-diazabicyclo[3.2.1]octane: Known for analgesic properties, this derivative’s propinyl group enhances lipophilicity, improving blood-brain barrier penetration. However, isomers exhibit divergent biological behaviors, such as diuretic vs. CNS depressant effects .
Core Modifications
  • 3,8-Diazabicyclo[3.2.1]octane-2,4-dione: Synthesized via hydrogenolysis of 3-benzyl-8-methyl derivatives, this dione absorbs CO₂ upon air exposure, reducing stability. Its solubility decreases with longer alkyl chains, unlike the Boc-protected analogue’s consistent solubility in DMSO .
  • 8-Azabicyclo[3.2.1]octan-3-one: Used in the total synthesis of (+)-monomorine I, this ketone lacks the Boc group, requiring alternative protection strategies.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Solubility Stability Key Application
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one 226.276 DMSO, ethanol Stable at -80°C Peptidomimetics
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one 215.29 Chloroform Hygroscopic Nicotinic modulation
3-Methyl-8-propinyl derivative ~220 (estimated) Low aqueous Air-sensitive Analgesics
3,8-Diazabicyclo[3.2.1]octane-2,4-dione ~210 (estimated) Variable CO₂ absorption Intermediate synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.